Cas no 2402829-11-0 (3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane)
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane Chemical and Physical Properties
Names and Identifiers
-
- EN300-7464792
- 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
- EN300-7472109
- (1s,3s)-3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
- 2378503-89-8
- 2402829-11-0
-
- Inchi: 1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3
- InChI Key: PZRHSTCZSPKURR-UHFFFAOYSA-N
- SMILES: BrCC1CC(C(F)(F)F)(C1)OC
Computed Properties
- Exact Mass: 245.98671g/mol
- Monoisotopic Mass: 245.98671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7472109-0.05g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 0.05g |
$212.0 | 2024-05-23 | |
| Enamine | EN300-7472109-0.1g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 0.1g |
$317.0 | 2024-05-23 | |
| Enamine | EN300-7472109-0.25g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 0.25g |
$452.0 | 2024-05-23 | |
| Enamine | EN300-7472109-0.5g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 0.5g |
$713.0 | 2024-05-23 | |
| Enamine | EN300-7472109-1.0g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
| Enamine | EN300-7472109-2.5g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
| Enamine | EN300-7472109-5.0g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 5.0g |
$2650.0 | 2024-05-23 | |
| Enamine | EN300-7472109-10.0g |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
| Aaron | AR028CSN-50mg |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 50mg |
$317.00 | 2025-02-16 | |
| Aaron | AR028CSN-100mg |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
2402829-11-0 | 95% | 100mg |
$461.00 | 2025-02-16 |
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
Introduction to 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane (CAS No. 2402829-11-0)
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane, a compound with the CAS number 2402829-11-0, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound features a cyclobutane ring substituted with a bromomethyl group, a methoxy group, and a trifluoromethyl group, making it a valuable building block for various synthetic transformations and applications.
The unique combination of functional groups in 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane provides it with a range of chemical properties that are highly desirable in modern synthetic chemistry. The bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The methoxy group introduces polarity and can influence the electronic properties of the molecule, while the trifluoromethyl group imparts significant fluorine content, which can enhance the lipophilicity and metabolic stability of derivatives.
In recent years, there has been increasing interest in the use of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane as a key intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted its application in the development of novel anticancer agents. The bromomethyl functionality was utilized to introduce various functional groups through palladium-catalyzed cross-coupling reactions, leading to a series of derivatives with enhanced antiproliferative activity against multiple cancer cell lines.
Beyond its medicinal applications, 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane has also shown promise in materials science. Research conducted at the University of California, Berkeley, demonstrated its utility in the synthesis of advanced polymers with tunable properties. The trifluoromethyl group contributes to the polymer's thermal stability and chemical resistance, making it suitable for applications in electronics and coatings.
The synthetic accessibility of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane has been extensively studied. A notable synthetic route involves the bromination of 1-methoxy-1-(trifluoromethyl)cyclobutane followed by methylation. This method yields high purity products with good yields, making it an attractive option for large-scale production. Additionally, recent advancements in green chemistry have led to more environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.
In terms of safety and handling, it is important to note that while 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is not classified as a hazardous material under current regulations, proper safety precautions should always be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
The future prospects for 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane are promising. Ongoing research is exploring its potential in new areas such as drug delivery systems and catalysis. For example, researchers at the Massachusetts Institute of Technology (MIT) are investigating its use as a ligand in homogeneous catalysis, where its unique electronic properties can enhance catalyst performance.
In conclusion, 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane (CAS No. 2402829-11-0) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to develop novel compounds with enhanced properties. As research continues to advance, it is likely that new and exciting applications for this compound will emerge, further solidifying its importance in the scientific community.
2402829-11-0 (3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)